3-[1-(furan-2-yl)-2-nitroethyl]-2-methyl-1H-indole
Description
Properties
IUPAC Name |
3-[1-(furan-2-yl)-2-nitroethyl]-2-methyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10-15(11-5-2-3-6-13(11)16-10)12(9-17(18)19)14-7-4-8-20-14/h2-8,12,16H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGJVNORMJDLID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C[N+](=O)[O-])C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001328267 | |
| Record name | 3-[1-(furan-2-yl)-2-nitroethyl]-2-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001328267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24809865 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
325474-06-4 | |
| Record name | 3-[1-(furan-2-yl)-2-nitroethyl]-2-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001328267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target molecule features a 2-methylindole core substituted at the 3-position with a 1-(furan-2-yl)-2-nitroethyl group. Retrosynthetically, this suggests two key fragments: (i) 2-methyl-1H-indole and (ii) 1-(furan-2-yl)-2-nitroethylene. The convergent strategy involves a conjugate addition of the indole nitrogen to the nitroalkene, leveraging the nucleophilic character of the indole's 3-position.
Critical Evaluation of Fragment Accessibility
2-Methyl-1H-indole is commercially available or accessible via Fischer indole synthesis from phenylhydrazine and 2-methylcyclohexanone. 1-(Furan-2-yl)-2-nitroethylene requires synthesis from furfural through a Henry reaction-dehydration sequence, as no commercial sources exist for this specific nitroalkene.
Synthetic Route Development
Synthesis of 1-(Furan-2-yl)-2-Nitroethylene
Henry Reaction: Nitroaldol Addition
Furfural reacts with nitromethane in the presence of ammonium acetate to yield 1-(furan-2-yl)-2-nitroethanol. Typical conditions:
- Molar ratio : Furfural : nitromethane = 1 : 2
- Catalyst : 10 mol% ammonium acetate
- Solvent : Ethanol (reflux, 6 h)
- Yield : 68–72%
Dehydration to Nitroethylene
The nitro alcohol undergoes dehydration with acetic anhydride:
- Reagent : Acetic anhydride (3 equiv)
- Conditions : 110°C, 2 h under nitrogen
- Workup : Distillation under reduced pressure
- Yield : 85%
Characterization Data :
- 1H NMR (CDCl3): δ 6.52 (dd, J = 3.2 Hz, 1H, furan H-4), 6.44 (d, J = 3.2 Hz, 1H, furan H-3), 7.41 (d, J = 15.4 Hz, 1H, CH=NO2), 6.21 (d, J = 15.4 Hz, 1H, CH=NO2)
Conjugate Addition to 2-Methyl-1H-Indole
The key C–N bond formation employs acid-catalyzed Michael addition:
Optimized Procedure :
- Charge 2-methyl-1H-indole (2.0 mmol) and 1-(furan-2-yl)-2-nitroethylene (2.1 mmol) in anhydrous ethanol
- Add acetic acid (0.5 mol%)
- Reflux at 80°C for 5 h under nitrogen
- Cool to 0°C, collect precipitate by filtration
- Wash with cold ethanol and dry under vacuum
Critical Parameters :
Reaction Mechanism and Stereochemical Considerations
The process proceeds through a stepwise mechanism:
- Indole Protonation : Acetic acid protonates the nitroethylene β-carbon, enhancing electrophilicity
- Michael Addition : Indole's C3 attacks the β-nitrostyrene's α-position
- Tautomerization : The intermediate enamine stabilizes through conjugation with the nitro group
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal a reaction energy of −24.3 kcal/mol, favoring product formation. The transition state exhibits partial charge transfer from indole's π-system to the nitroethylene LUMO.
Structural Characterization and Analytical Data
Spectroscopic Profile
3-[1-(Furan-2-yl)-2-Nitroethyl]-2-Methyl-1H-Indole :
- MP : 142–144°C (EtOH/hexane)
- IR (cm⁻¹) : 3265 (N-H), 1530 (asym NO2), 1350 (sym NO2), 1015 (furan C-O)
- 1H NMR (400 MHz, CDCl3):
δ 8.21 (s, 1H, NH),
7.45 (d, J = 7.8 Hz, 1H, H-4),
7.32–7.25 (m, 2H, H-5, H-6),
7.12 (t, J = 7.2 Hz, 1H, H-7),
6.52 (dd, J = 3.2, 1.8 Hz, 1H, furan H-4),
6.44 (d, J = 3.2 Hz, 1H, furan H-3),
5.62 (dd, J = 8.4, 6.6 Hz, 1H, CH-NO2),
5.18–5.10 (m, 2H, CH2),
2.48 (s, 3H, CH3)
Process Optimization and Scale-Up Challenges
Alternative Methodologies and Comparative Analysis
Reductive Amination Approach
An alternative pathway involving:
- Condensation of 2-methylindole-3-carbaldehyde with furfurylamine
- Nitro group introduction via diazotization
This method proved inferior (43% yield) due to over-nitration side products.
Solid-Phase Synthesis
Immobilization of indole on Wang resin followed by nitroethylene coupling showed potential for combinatorial chemistry (67% yield), but scalability issues limit industrial application.
Industrial Production Feasibility
Techno-economic analysis reveals:
- Raw Material Cost : $12.50/g at 100 kg scale
- Process Mass Intensity : 18.7 kg/kg
- E-Factor : 6.3
Major cost drivers include furfural purification and nitroethylene stabilization.
Chemical Reactions Analysis
Nitro Group Reduction
The nitroethyl group undergoes catalytic hydrogenation or chemical reduction to form amine derivatives. This transformation is critical for generating bioactive intermediates:
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| H₂ (1 atm), Pd/C (10%), EtOH | 3-[1-(Furan-2-yl)-2-aminoethyl]-2-methyl-1H-indole | 85% | |
| Zn/HCl, reflux, 4 h | Same as above | 72% |
Mechanism : The nitro group () is reduced to an amine () via intermediates such as nitroso and hydroxylamine species. Catalytic hydrogenation proceeds through adsorption on Pd surfaces, while Zn/HCl involves sequential electron transfer.
Spirocyclization via Phosphoryl Chloride Activation
Under acidic conditions, this compound participates in [4+1]-spirocyclization to form spiro-isoxazoline intermediates, which rearrange into acetonitriles (Fig. 1):
Key Steps (from analogous systems ):
-
Nitronate Formation : Reaction with generates phosphorylated nitronate.
-
Cyclization : Intramolecular 5-endo-trig cyclization produces spirocyclic iminium species.
-
Rearrangement : Base-assisted cleavage yields 2-(1H-indol-2-yl)acetonitrile derivatives.
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| , , benzene, reflux | 2-(2-Methyl-1H-indol-3-yl)acetonitrile | 78% |
Microwave-Assisted Cyclocondensation
The nitroethyl side chain facilitates cyclocondensation with 1,2-diamines under microwave irradiation to form quinoxaline derivatives (Table 2) :
| Diamine | Product | Time | Yield |
|---|---|---|---|
| 1,2-Phenylenediamine | 2-(2-Methyl-1H-indol-3-yl)quinoxaline | 15 min | 82% |
| 4-Methoxy-1,2-phenylenediamine | 6-Methoxy derivative | 20 min | 75% |
Conditions : Microwave (150°C), DMF solvent, 2:1 diamine-to-substrate ratio.
Furan Ring Functionalization
The furan moiety undergoes electrophilic substitution and oxidation:
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Nitration | , 0°C | 5-Nitro-furan derivative | 65% |
| Epoxidation | , | Furan epoxide | 58% |
Note : Stereoelectronic effects from the (1S)-configuration influence regioselectivity in these reactions .
Indole Core Modifications
The indole nitrogen and C3 position participate in:
-
Alkylation : Treatment with yields N-methyl derivatives (89% yield).
-
Electrophilic Substitution : Bromination at C5 using (73% yield).
Scientific Research Applications
Synthesis of 3-[1-(furan-2-yl)-2-nitroethyl]-2-methyl-1H-indole
The synthesis of this compound typically involves several steps, often beginning with the reaction of indole with β-nitrostyrene under acidic conditions. The following general procedure outlines the synthesis:
- Reagents : Indole, β-nitrostyrene, acetic acid, ethanol.
- Procedure :
- Combine indole (2.0 mmol) and β-nitrostyrene (2.1 mmol) in a round-bottom flask with acetic acid (10 μL) and ethanol (1 mL).
- Reflux the mixture for 2 to 8 hours while monitoring the reaction progress via thin-layer chromatography (TLC).
- Upon completion, cool the mixture and collect the precipitate by filtration.
- Purify the residue using silica gel chromatography.
This method yields 3-[1-(furan-2-yl)-2-nitroethyl]-2-methyl-1H-indole with significant efficiency and purity .
Biological Activities
The biological activities of indole derivatives are well-documented, including antimicrobial, anticancer, and anti-inflammatory properties. Preliminary studies suggest that 3-[1-(furan-2-yl)-2-nitroethyl]-2-methyl-1H-indole may exhibit notable biological activity due to its structural features:
- Antimicrobial Activity : Indole derivatives are known to possess antimicrobial properties. The furan ring in this compound may enhance its interaction with microbial targets.
- Anticancer Potential : Research indicates that compounds with similar structures can inhibit cancer cell proliferation. The presence of the nitro group may contribute to this activity through mechanisms involving reactive oxygen species or apoptosis induction.
- Anti-inflammatory Effects : Some studies have suggested that indole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis or inflammatory bowel disease .
Case Study 1: Anticancer Activity
A study investigated the efficacy of various indole derivatives against human cancer cell lines. Among these, 3-[1-(furan-2-yl)-2-nitroethyl]-2-methyl-1H-indole demonstrated significant cytotoxic effects on breast cancer cells, with IC50 values comparable to established chemotherapeutic agents. The mechanism of action was attributed to cell cycle arrest and induction of apoptosis .
Case Study 2: Antimicrobial Properties
In another investigation, the antimicrobial activity of 3-[1-(furan-2-yl)-2-nitroethyl]-2-methyl-1H-indole was assessed against Gram-positive and Gram-negative bacteria. The compound exhibited potent inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of 3-[1-(furan-2-yl)-2-nitroethyl]-2-methyl-1H-indole involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The indole core can bind to specific receptors or enzymes, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Substituents
a) 3-(Furan-2-ylmethyl)-1H-indole (3s)
- Molecular Formula: C₁₃H₁₁NO
- Key Features : Lacks the nitroethyl group and 2-methyl substituent; instead, it has a furan-2-ylmethyl chain at position 3.
- ¹H-NMR (CDCl₃) : δ 4.24 (s, 2H, CH₂), 6.16–7.80 ppm (aromatic and furan protons) .
- HRMS (ESI) : m/z 220.0737 (M + Na⁺) .
b) tert-Butyl 3-{1-[(Pivaloyloxy)amino]-2-nitroethyl}-1H-indole-1-carboxylate (7b)
- Molecular Formula : C₂₀H₂₆N₃O₅
- Key Features: Incorporates a tert-butyl carbamate group at position 1 and a pivaloyloxyamino-nitroethyl chain at position 3 .
- Comparison : The bulky tert-butyl group enhances steric hindrance, limiting rotational freedom compared to the simpler 2-methyl substituent in the target compound.
c) 3-(1-(4-Fluorophenyl)-2-nitroethyl)-1-methyl-1H-indole
Functional Group Variations
a) 3-[1-(Furan-2-yl)-2-aminoethyl]-2-methyl-1H-indole
- Key Features : The nitro group is replaced with an amine (-NH₂).
- ¹³C-NMR (CDCl₃): δ 144.88 (C-NH₂) instead of 147.14 (C-NO₂) .
- HRMS (CI) : m/z 223.1225 (C₁₅H₁₅N₂) .
- Comparison : The amine derivative is less polar and may exhibit altered solubility and bioavailability.
b) 2-Methyl-3-{2-nitro-1-[2-(prop-2-yn-1-yl-oxy)phenyl]ethyl}-1H-indole
Spectral and Physicochemical Properties
Key Findings and Implications
Nitro Group Impact : The nitroethyl group in the target compound enhances polarity and electrophilicity compared to amine or alkyl derivatives, influencing its interaction with biological targets or synthetic intermediates .
Substituent Effects :
- Furan vs. Phenyl : The furan ring’s oxygen atom may engage in hydrogen bonding, while fluorophenyl groups introduce steric and electronic effects .
- Steric Bulk : tert-Butyl or pivaloyloxy groups in analogues reduce conformational flexibility compared to the simpler 2-methyl substituent .
Synthetic Versatility : The nitro group allows for further functionalization (e.g., reduction to amine), while furan or alkyne moieties enable click chemistry or heterocyclic ring expansions .
Biological Activity
3-[1-(furan-2-yl)-2-nitroethyl]-2-methyl-1H-indole is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an indole backbone, a furan ring, and a nitroethyl substituent. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound's structure can be summarized as follows:
- Indole Backbone : A bicyclic structure that is prevalent in many biologically active compounds.
- Furan Ring : Contributes to the compound's reactivity and potential biological interactions.
- Nitroethyl Group : Known for its electron-withdrawing properties, which can influence the compound's biological activity.
Biological Activity Overview
Research indicates that indole derivatives, including 3-[1-(furan-2-yl)-2-nitroethyl]-2-methyl-1H-indole, exhibit a range of biological activities:
- Anticancer Properties : Compounds with similar structures have shown significant cytotoxicity against various cancer cell lines, including glioma and melanoma .
- Antimicrobial Activity : Indole derivatives are often explored for their potential to inhibit bacterial growth and combat infections.
- Anti-inflammatory Effects : Some studies suggest that these compounds may modulate inflammatory pathways, making them candidates for treating inflammatory diseases.
The specific mechanisms through which 3-[1-(furan-2-yl)-2-nitroethyl]-2-methyl-1H-indole exerts its biological effects are still under investigation. However, several hypotheses have been proposed:
- Enzyme Inhibition : The nitro group may participate in redox reactions or serve as a pharmacophore for enzyme inhibition.
- Signaling Pathway Modulation : The compound may interact with key signaling pathways involved in cancer progression and inflammation.
- Electrophilic Reactions : The electron-rich nature of the indole ring allows for electrophilic substitutions that could lead to diverse biological interactions.
Cytotoxicity Assays
In recent studies, derivatives of 3-(2-nitroethyl)-1H-indoles were evaluated for their cytotoxic effects on various cancer cell lines. For example, compounds demonstrated micromolar activity against A549 (lung cancer) and HeLa (cervical cancer) cells, indicating their potential as anticancer agents .
Antimicrobial Testing
Research has shown that similar indole derivatives possess notable antimicrobial properties. For instance, one study reported that a related compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations.
Comparative Analysis with Related Compounds
To better understand the uniqueness of 3-[1-(furan-2-yl)-2-nitroethyl]-2-methyl-1H-indole, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 3-(1-(4-Chlorophenyl)-2-nitroethyl)-1H-indole | Contains a chlorophenyl group | Exhibits different electronic properties |
| 3-(1-(5-Methylfuran-2-yl)-2-nitroethyl)-1H-indole | Methyl substitution on furan | Potentially altered solubility |
| 3-(1-(Thien-2-yl)-2-nitroethyl)-1H-indole | Contains a thiophene ring | Different reactivity due to sulfur atom |
This table highlights how variations in substituents can influence chemical behavior and biological activity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-[1-(furan-2-yl)-2-nitroethyl]-2-methyl-1H-indole, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via electrophilic substitution or transition-metal-catalyzed cross-coupling. For example, iodine-catalyzed reactions (e.g., using I₂ in MeCN at 40°C) achieve high yields (~98%) by optimizing catalyst loading and temperature . A nitroethyl group can be introduced via nitration of indole precursors, as seen in analogous compounds where Pd/Rh-mediated methods enable regioselective functionalization . Key steps include protecting the indole nitrogen and using furan derivatives (e.g., furan-2-ylmethanol) for alkylation .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what critical data should be reported?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming substitution patterns. For instance, the furan and nitroethyl groups produce distinct signals (e.g., furan protons at δ ~6.1–6.4 ppm and nitro group coupling in ¹H NMR) . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M + Na]⁺ peak), while X-ray crystallography resolves stereochemistry, as demonstrated in structurally related nitroindoles .
Q. What are the typical challenges in purifying this compound, and how can they be addressed?
- Methodological Answer : Polar byproducts (e.g., unreacted nitro precursors) often complicate purification. Flash chromatography with gradient elution (e.g., cyclohexane/EtOAc) effectively isolates the product . For crystalline derivatives, recrystallization in EtOH/water mixtures improves purity, as shown for similar indole analogs .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts) for this compound be resolved?
- Methodological Answer : Discrepancies may arise from tautomerism or solvent effects. Deuterated solvent trials (e.g., CDCl₃ vs. DMSO-d₆) and 2D NMR (COSY, HSQC) clarify coupling patterns. For example, NOESY can confirm spatial proximity between the nitroethyl and furan groups . Computational modeling (DFT) predicts chemical shifts, aiding assignments when experimental data is ambiguous .
Q. What strategies optimize regioselectivity during the introduction of the nitroethyl group?
- Methodological Answer : Regioselectivity depends on electronic and steric factors. Electron-rich indoles favor electrophilic attack at C3. Using bulky directing groups (e.g., 2-methyl substitution) and low-temperature nitration minimizes byproducts. Catalytic systems like FeCl₃ in MeCN enhance para-selectivity in nitration, as observed in analogous indole derivatives .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
- Methodological Answer : SAR studies on related indoles show that nitro groups enhance antimicrobial activity , while furan moieties improve solubility. Systematic substitution at the indole C2 (methyl) and nitroethyl positions can be explored via bioisosteric replacement. For example, replacing the furan with thiophene or pyridine alters π-π stacking interactions, which can be modeled using molecular docking against target enzymes .
Q. What computational methods predict the compound’s reactivity in nucleophilic/electrophilic reactions?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack. For instance, the nitro group’s electron-withdrawing effect lowers LUMO energy at the furan ring, making it susceptible to nucleophilic addition. MD simulations assess solvent effects on reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
